Enhanced Gram-Positive Activity vs. Uru-TK II
Uru-TK I exhibits broader and more potent antimicrobial activity against Gram-positive bacteria compared to its closest analog Uru-TK II. While both peptides show activity against Streptococcus mutans, Uru-TK I demonstrates superior potency against Enterococcus faecium (MIC 4 µg/mL vs. 8 µg/mL for Uru-TK II) and Staphylococcus aureus (MIC 4 µg/mL vs. 32 µg/mL for Uru-TK II) [1]. Against the fungal pathogen Candida albicans, Uru-TK I shows an MIC of 2 µg/mL compared to 4 µg/mL for Uru-TK II [1]. The activity pattern across analogs reveals a rank order of Anal 3 > Uru-TK II = Anal 2 > Anal 1, highlighting that specific residue composition critically determines antimicrobial efficacy [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | E. faecium: 4 µg/mL; S. aureus: 4 µg/mL; C. albicans: 2 µg/mL |
| Comparator Or Baseline | Uru-TK II: E. faecium: 8 µg/mL; S. aureus: 32 µg/mL; C. albicans: 4 µg/mL |
| Quantified Difference | 2-fold more potent against E. faecium; 8-fold more potent against S. aureus; 2-fold more potent against C. albicans |
| Conditions | Broth microdilution assay; bacterial and fungal strains as specified |
Why This Matters
The 8-fold potency advantage against S. aureus makes Uru-TK I the preferred selection for studies targeting staphylococcal pathogens.
- [1] Sung WS, Lee DG. Antimicrobial effect and membrane-active mechanism of Urechistachykinins, neuropeptides derived from Urechis unicinctus. FEBS Lett. 2008;582(16):2463-2466. doi:10.1016/j.febslet.2008.06.015 View Source
- [2] Sung WS, Lee J, Cho J, Lee DG. The functional role of the tachykinin consensus region of urechistachykinin peptide family for its antimicrobial activity. Biol Pharm Bull. 2011;34(6):921-924. doi:10.1248/bpb.34.921 View Source
